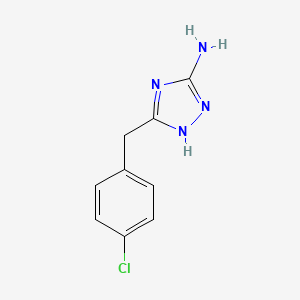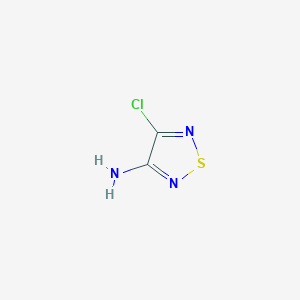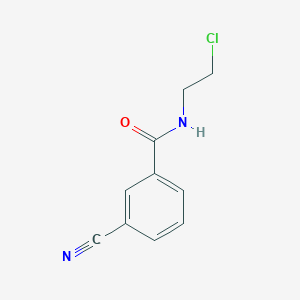
3-(Oxan-4-yloxy)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Oxan-4-yloxy)propanenitrile is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yloxy)propanenitrile typically involves the reaction of 4-hydroxyoxane with 3-bromopropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
3-(Oxan-4-yloxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines to form amides.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, solvents like ethanol, and temperatures around 50-70°C.
Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH), temperatures around 100°C.
Reduction: Reducing agents like LiAlH4, solvents such as ether, and temperatures around 0-25°C.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Primary Amines: Formed from reduction reactions.
科学研究应用
3-(Oxan-4-yloxy)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Oxan-4-yloxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form different products. The oxane ring provides stability and influences the reactivity of the compound.
相似化合物的比较
Similar Compounds
3-(Oxan-4-yl)propanenitrile: Similar structure but lacks the oxygen atom in the ring.
4-Hydroxyoxane: Precursor used in the synthesis of 3-(Oxan-4-yloxy)propanenitrile.
3-Bromopropanenitrile: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the oxane ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3-(oxan-4-yloxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAOIWKNQCKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Butyl[(oxan-4-yl)methyl]amine](/img/structure/B7875060.png)


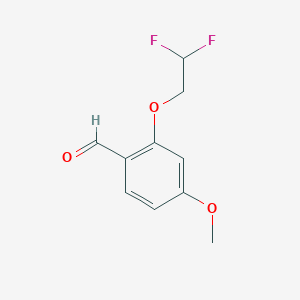
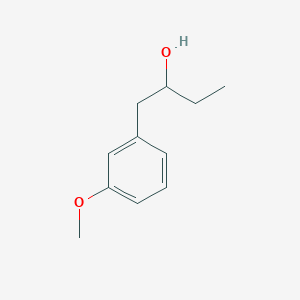
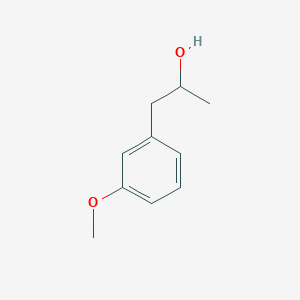

![([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine](/img/structure/B7875110.png)
